Cholest-5-ene-3alpha,4beta-diol
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Overview
Description
Cholest-5-ene-3alpha,4beta-diol is a compound with the molecular formula C27H46O2 and a molecular weight of 402.653 g/mol . It is a type of oxysterol, which are oxygenated derivatives of cholesterol. Oxysterols are known to play significant roles in various biological processes, including cholesterol metabolism and regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-ene-3alpha,4beta-diol can be synthesized through the oxidation of cholesterol. One common method involves the use of selenium dioxide as an oxidizing agent in a toluene solvent . The reaction conditions typically require careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques would likely be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-ene-3alpha,4beta-diol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxysterols.
Reduction: It can be reduced to form less oxygenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Selenium dioxide in toluene is a common reagent and solvent used for oxidation.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Further oxidized oxysterols.
Reduction: Less oxygenated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cholest-5-ene-3alpha,4beta-diol has several scientific research applications:
Chemistry: It is used as a reference material in the study of cholesterol oxidation products.
Biology: It is studied for its role in cholesterol metabolism and its effects on cellular processes.
Industry: It may be used in the development of pharmaceuticals and other products related to cholesterol metabolism.
Mechanism of Action
Cholest-5-ene-3alpha,4beta-diol exerts its effects through various molecular targets and pathways:
Enzymatic Regulation: It can inhibit or stimulate enzymes involved in cholesterol homeostasis.
Gene Expression: It can regulate the expression of genes involved in cholesterol metabolism.
Cellular Effects: It can cause cellular damage or protection depending on the context, such as in the presence of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Cholest-5-ene-3beta,4beta-diol: Another oxysterol with similar structure but different stereochemistry.
Cholestane-3beta,5alpha,6alpha-triol: A more oxidized derivative of cholesterol.
3beta-Hydroxycholest-5-en-7-one: Another oxysterol with a different oxidation pattern.
Uniqueness
Cholest-5-ene-3alpha,4beta-diol is unique due to its specific stereochemistry and the particular biological effects it exerts. Its role in cholesterol metabolism and its potential implications in diseases make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3R,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25-,26-,27-/m1/s1 |
InChI Key |
CZDKQKOAHAICSF-REKCHVTFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@@H]4O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |
Origin of Product |
United States |
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